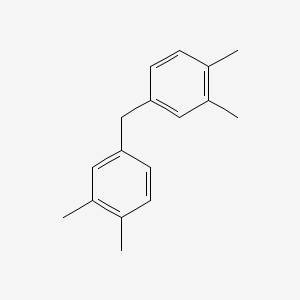
Bis(3,4-dimethylphenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,4-dimethylphenyl)methane is an organic compound with the molecular formula C17H18 It is characterized by the presence of two 3,4-dimethylphenyl groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(3,4-dimethylphenyl)methane can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 3,4-dimethylbenzyl chloride in the presence of a palladium catalyst. This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(3,4-dimethylphenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(3,4-dimethylphenyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Bis(3,4-dimethylphenyl)methanone.
Reduction: Bis(3,4-dimethylphenyl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Bis(3,4-dimethylphenyl)methane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of bis(3,4-dimethylphenyl)methane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects through specific pathways.
Comparison with Similar Compounds
Bis(3,4-dimethylphenyl)methane can be compared to other similar compounds, such as:
Bis(4-methylphenyl)methane: Similar structure but with methyl groups at the 4-position.
Bis(3,5-dimethylphenyl)methane: Methyl groups at the 3 and 5 positions.
Bis(3,4-dimethoxyphenyl)methane: Methoxy groups instead of methyl groups.
Uniqueness
The unique positioning of the methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
726-05-6 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenyl)methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C17H20/c1-12-5-7-16(9-14(12)3)11-17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3 |
InChI Key |
TWNICQBDBDUTPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


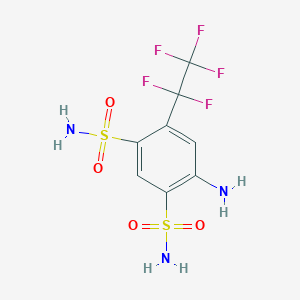

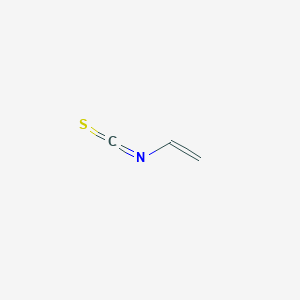
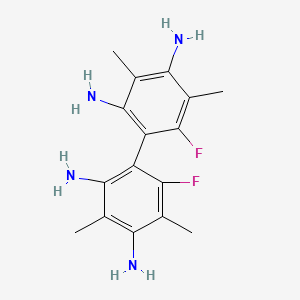
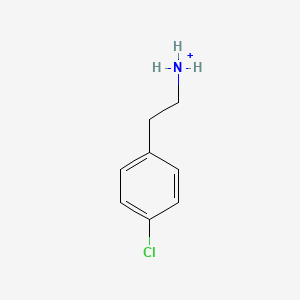
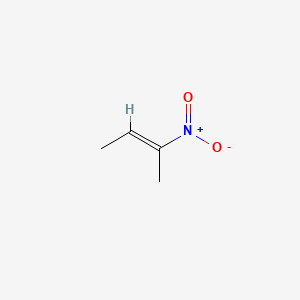

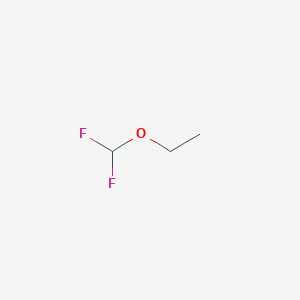
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
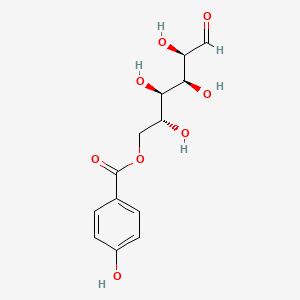
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
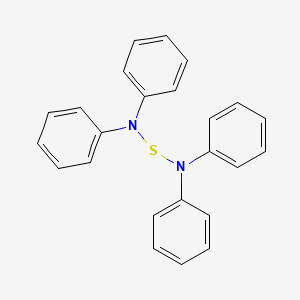
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
